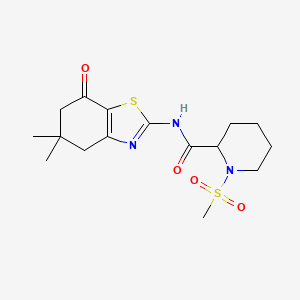![molecular formula C20H15BrN4O B2585217 3-bromo-N-(3-(3-méthylimidazo[1,2-a]pyrimidin-2-yl)phényl)benzamide CAS No. 847388-40-3](/img/structure/B2585217.png)
3-bromo-N-(3-(3-méthylimidazo[1,2-a]pyrimidin-2-yl)phényl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Starting Materials: 3-bromoimidazo[1,2-a]pyrimidine and 3-aminobenzamide.
Reaction Conditions: Amidation reaction facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Applications De Recherche Scientifique
3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has several applications in scientific research:
-
Medicinal Chemistry
Anticancer Research: The imidazo[1,2-a]pyrimidine core is known for its anticancer properties.
Antimicrobial Agents: Potential use in developing new antibiotics.
-
Organic Synthesis
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Functionalization: Its reactive sites allow for further chemical modifications.
-
Biological Studies
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes involved in disease pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyrimidine core, followed by functionalization to introduce the bromine atom and the benzamide group.
-
Formation of Imidazo[1,2-a]pyrimidine Core
Starting Materials: 2-aminopyridine and α-bromoketones.
Reaction Conditions: Cyclization and bromination in the presence of tert-butyl hydroperoxide (TBHP) and ethyl acetate.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
-
Oxidation Reactions
Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Conditions: Mild to moderate temperatures to avoid decomposition.
-
Reduction Reactions
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Often conducted in anhydrous solvents under inert atmosphere.
Major Products
The major products from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides, while oxidation reactions can introduce additional functional groups such as hydroxyl or carbonyl groups.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity and thereby affecting cellular pathways. The bromine atom and benzamide group can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromoimidazo[1,2-a]pyridine: Lacks the benzamide group, making it less versatile in medicinal applications.
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
Uniqueness
3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide stands out due to its combination of a bromine atom, an imidazo[1,2-a]pyrimidine core, and a benzamide group. This unique structure provides a balance of reactivity and stability, making it a valuable compound for various applications in chemistry and biology.
Propriétés
IUPAC Name |
3-bromo-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-13-18(24-20-22-9-4-10-25(13)20)14-5-3-8-17(12-14)23-19(26)15-6-2-7-16(21)11-15/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURDXRXPXXNXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}formamido)benzoate](/img/structure/B2585135.png)
![N-(3-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2585138.png)
![3-butyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585140.png)
![N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2585143.png)

![3-benzenesulfonamido-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2585148.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2585151.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2585153.png)
![3-[(4-CHLOROPHENYL)SULFANYL]-N-[4-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]PROPANAMIDE](/img/structure/B2585154.png)
![2-({[5-(butan-2-ylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2585155.png)
![1-((2-(Dimethylamino)ethyl)amino)-3-methyl-2-(2-methylallyl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2585156.png)
![9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2585157.png)
